molecular formula C16H20N4O3S2 B1182347 QNKHWWUPSBVEKX-UHFFFAOYSA-N

QNKHWWUPSBVEKX-UHFFFAOYSA-N

Cat. No.: B1182347
M. Wt: 380.481
InChI Key: QNKHWWUPSBVEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These features are common in pharmaceuticals and agrochemicals due to their stability and bioactivity .

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.481

InChI

InChI=1S/C16H20N4O3S2/c1-10(21)9-24-16-18-20-14(22)12-8-19(7-11-3-2-6-23-11)5-4-13(12)17-15(20)25-16/h11H,2-9H2,1H3

InChI Key

QNKHWWUPSBVEKX-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4CCCO4)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with comparable functional groups and molecular frameworks. A summary of key properties is provided below:

Table 1: Structural and Physicochemical Properties

Property HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) BSZGZNRUUJXKKQ-UHFFFAOYSA-N (C₆H₃Cl₂N₃) Hypothetical QNKHWWUPSBVEKX-UHFFFAOYSA-N
Molecular Weight 212.60 188.01 ~200-220 (estimated)
Hydrogen Bond Acceptors 5 3 4–6 (predicted)
Rotatable Bonds 1 0 1–2 (predicted)
TPSA (Ų) 38.3 44.8 ~40–50 (estimated)
LogP 2.3 2.7 ~2.5–3.0 (predicted)
BBB Permeability Yes No Likely moderate

Key Findings:

  • Bioactivity : HVXHWBMLTSDYGK-UHFFFAOYSA-N demonstrates CNS activity (BBB permeability), whereas BSZGZNRUUJXKKQ-UHFFFAOYSA-N is a CYP enzyme inhibitor . A compound like This compound might target GPCRs or metabolic pathways, based on its structural analogs in screening libraries .
  • Synthetic Accessibility : Compounds with trifluoromethyl groups (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N ) require specialized reagents like trifluoromethylpyridine, while chlorinated heterocycles (e.g., BSZGZNRUUJXKKQ-UHFFFAOYSA-N ) involve halogenation steps .

Research Implications

  • Drug Discovery : Similar compounds are included in libraries targeting CNS disorders, GPCRs, and metabolic diseases .
  • Safety Profiles : Chlorinated analogs (e.g., BSZGZNRUUJXKKQ-UHFFFAOYSA-N ) carry warnings for skin/eye irritation (H315-H319-H335), suggesting that This compound may require similar hazard assessments .

Limitations

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